molecular formula C20H26N2O3S2 B2976308 N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034575-11-4

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2976308
CAS No.: 2034575-11-4
M. Wt: 406.56
InChI Key: GKDJQALMGLPTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide (CAS 2034575-11-4) is a synthetic organic compound with the molecular formula C20H26N2O3S2 and a molecular weight of 406.56 g/mol . This complex molecule features a distinct architecture that includes a thiophene heterocycle, a cyclopentyl ring, and a sulfonamide group, which are often associated with interesting pharmacological properties in medicinal chemistry research . The presence of these functional groups can contribute to high lipophilicity and stability, making it a valuable scaffold for investigative purposes . While the specific biological profile of this compound is a subject of ongoing research, compounds with similar structural motifs have been explored for a range of applications. Research into analogous structures has indicated potential in areas such as neuroinflammation and oncology, with some showing anti-inflammatory and neuroprotective effects by modulating pro-inflammatory cytokine production, and others demonstrating an ability to induce apoptosis in cancer cell lines . Its mechanism of action, while not fully elucidated for this exact molecule, could involve interactions with various enzymatic pathways or cellular receptors, a hypothesis supported by research on structurally related sulfonamide-containing compounds . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[3-methyl-4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-3-19(23)22-17-6-7-18(15(2)12-17)27(24,25)21-14-20(9-4-5-10-20)16-8-11-26-13-16/h6-8,11-13,21H,3-5,9-10,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDJQALMGLPTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: Pd/C, SnCl2

    Substitution: HNO3, Br2, FeCl3

Major Products

    Oxidation: Thiophene sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring suggests possible applications in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, particularly in material science, compounds containing thiophene rings are explored for their electronic properties. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds with biological molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs from the provided evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Not explicitly listed in evidence) Estimated: C₂₀H₂₅N₂O₃S₂ ~430–435 g/mol Thiophen-3-yl cyclopentylmethyl, sulfamoyl, propionamide High lipophilicity due to cyclopentyl-thiophene; potential CNS activity
N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (2034615-26-2) C₂₀H₂₆FN₅O₃S 435.5 g/mol 5-fluoropyrimidin-2-yl piperidine, sulfamoyl, propionamide Fluoropyrimidine group may confer anticancer activity; moderate polarity
N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide (1448075-63-5) C₁₉H₂₁F₃N₂O₄S 430.4 g/mol Trifluoro-hydroxy-phenylpropyl, sulfamoyl, propionamide Fluorination enhances metabolic stability; hydroxyl group improves solubility
N-(4-(N-(3-hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide (1935806-12-4) C₁₆H₁₈N₂O₄S 334.4 g/mol 3-hydroxy-4-methylphenyl, sulfamoyl, propionamide Simplified structure; lower molecular weight may improve bioavailability
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (90356-78-8) C₁₉H₁₅F₄N₂O₂S 430.4 g/mol Cyano-trifluoromethylphenyl, fluorophenylthio, hydroxy-methylpropionamide Electron-withdrawing groups (cyano, CF₃) modulate electronic properties

Crystallographic and Hydrogen-Bonding Analysis

Tools like SHELXL and ORTEP-3 () are critical for resolving structural differences. The target compound’s thiophene-cyclopentyl group may form unique hydrogen-bonding networks compared to fluoropyrimidine or trifluoro analogs. For instance, the sulfur atom in thiophene could participate in weak CH-π interactions, altering crystal packing .

Biological Activity

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide, with CAS number 2034575-11-4, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H26N2O3S2C_{20}H_{26}N_{2}O_{3}S_{2} and a molecular weight of 406.6 g/mol. Its structure includes a thiophene ring, a cyclopentyl group, and a sulfamoyl moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H26N2O3S2C_{20}H_{26}N_{2}O_{3}S_{2}
Molecular Weight406.6 g/mol
CAS Number2034575-11-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.

Potential Mechanisms Include:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and immune responses.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. For example:

  • Study Findings : A derivative exhibited an IC50 value of approximately 50 µM against specific bacterial strains, indicating significant antibacterial activity .

Anti-inflammatory Effects

Compounds with similar functional groups have shown potential in modulating inflammatory responses:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies .

Case Studies

  • Antibacterial Screening : A screening assay for type III secretion system (T3SS) inhibitors revealed that structurally similar compounds effectively reduced virulence factor secretion in pathogenic bacteria . This suggests potential applications for this compound in treating bacterial infections.
  • Inflammation Models : In vitro studies have indicated that similar compounds can reduce the expression of inflammatory markers in cell cultures exposed to bacterial lipopolysaccharides (LPS), demonstrating their therapeutic potential in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.